

Spectroscopic Profile of 4-Cyano-2,6-difluorobenzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyano-2,6-difluorobenzoic acid

Cat. No.: B574566

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This technical guide provides a summary of available spectroscopic data for the compound **4-Cyano-2,6-difluorobenzoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of comprehensive public data for this specific molecule, this guide also incorporates predicted spectral characteristics based on analogous compounds and general spectroscopic principles.

Chemical Structure and Properties

4-Cyano-2,6-difluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group, a cyano group, and two fluorine atoms.

Property	Value
CAS Number	181073-82-5[1]
Molecular Formula	C ₈ H ₃ F ₂ NO ₂ [1]
Molecular Weight	183.11 g/mol [1]
Appearance	White to light yellow solid[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-Cyano-2,6-difluorobenzoic acid**, ^1H and ^{13}C NMR are of primary interest.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
7.95	Doublet (d)	7.53	2H, Aromatic	[2]

Expected ^{13}C NMR Data

While specific experimental ^{13}C NMR data for **4-Cyano-2,6-difluorobenzoic acid** is not readily available in the public domain, predictions can be made based on the structure. The molecule has 8 carbon atoms, and due to symmetry, fewer than 8 signals would be expected in the ^{13}C NMR spectrum. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **4-Cyano-2,6-difluorobenzoic acid** are listed below, based on typical values for similar compounds.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid)
~2230	Medium	C≡N stretch (Cyano)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

m/z	Ion
183	[M] ⁺ (Molecular Ion)
166	[M-OH] ⁺
138	[M-COOH] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a solid organic compound like **4-Cyano-2,6-difluorobenzoic acid**.

NMR Spectroscopy

A sample of **4-Cyano-2,6-difluorobenzoic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, as indicated in the available data^[2]) in an NMR tube. The spectrum is then acquired on a spectrometer, for instance, a 400 MHz instrument.^[2] ¹H NMR spectra are typically recorded with a pulse program that suppresses the residual solvent signal. For ¹³C

NMR, a proton-decoupled sequence is commonly used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

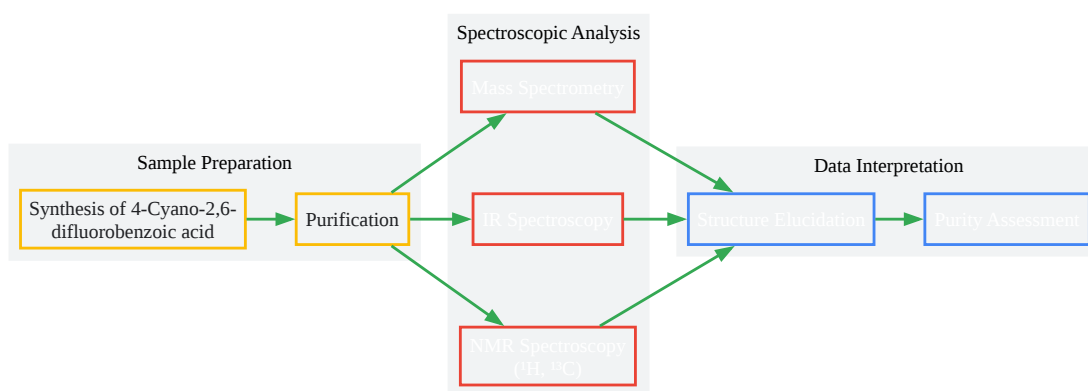
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

For a non-volatile solid, a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In MALDI-MS, the sample is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the ionization of the analyte.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. chemscene.com [chemscene.com]
- 2. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]

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